4,5-Dimethoxy-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
4,5-Dimethoxy-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S and a molecular weight of 250.7 g/mol . It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4,5-dimethoxy-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 4,5-Dimethoxy-2-methylbenzene is reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy groups on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Typical nucleophiles include amines (R-NH2) and alcohols (R-OH), often in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds. The electron-donating methoxy groups on the benzene ring enhance the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylsulfonyl chloride: Similar in structure but lacks the methoxy groups, resulting in different reactivity and applications.
4,5-Dimethoxy-2-methylbenzenesulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group, leading to different chemical properties and reactivity.
Uniqueness
4,5-Dimethoxy-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy groups and a sulfonyl chloride group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
4,5-dimethoxy-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-7(13-2)8(14-3)5-9(6)15(10,11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPZJPWXHAKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60987-20-4 |
Source
|
Record name | 4,5-dimethoxy-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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